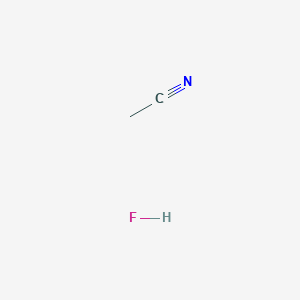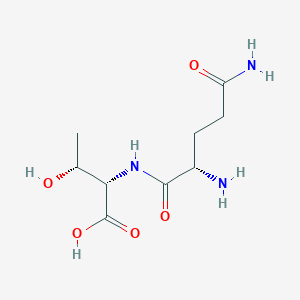
L-Glutaminyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-threonine is a dipeptide composed of the amino acids L-glutamine and L-threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of these two amino acids results in unique properties that can be leveraged for specific scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-threonine typically involves the coupling of L-glutamine and L-threonine using peptide bond formation techniques. This can be achieved through chemical synthesis methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents such as HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions. This approach allows for large-scale production with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed to yield the individual amino acids, L-glutamine and L-threonine.
Oxidation: The hydroxyl group of L-threonine can be oxidized under specific conditions.
Deamidation: The amide group of L-glutamine can be deamidated to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Deamidation: Enzymatic deamidation can be catalyzed by glutaminases.
Major Products Formed
Hydrolysis: L-glutamine and L-threonine.
Oxidation: Oxidized derivatives of L-threonine.
Deamidation: Glutamic acid.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Potential therapeutic applications due to its role in metabolic pathways and protein synthesis.
Industrial: Used in the production of specialized peptides and proteins for various industrial applications.
Wirkmechanismus
The mechanism of action of L-Glutaminyl-L-threonine involves its participation in metabolic pathways where it can be hydrolyzed to release L-glutamine and L-threonine. These amino acids play crucial roles in protein synthesis, cellular metabolism, and signaling pathways. L-glutamine is involved in nitrogen transport and immune function, while L-threonine is essential for protein synthesis and maintaining proper protein structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutaminyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Glutaminyl-L-serine: Similar in structure but with serine instead of threonine.
Uniqueness
L-Glutaminyl-L-threonine is unique due to the presence of the hydroxyl group in L-threonine, which can participate in additional hydrogen bonding and interactions compared to other similar dipeptides. This can influence its stability, solubility, and reactivity in various applications.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
74408-69-8 |
|---|---|
Molekularformel |
C9H17N3O5 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H17N3O5/c1-4(13)7(9(16)17)12-8(15)5(10)2-3-6(11)14/h4-5,7,13H,2-3,10H2,1H3,(H2,11,14)(H,12,15)(H,16,17)/t4-,5+,7+/m1/s1 |
InChI-Schlüssel |
HHSJMSCOLJVTCX-ZDLURKLDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)N)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


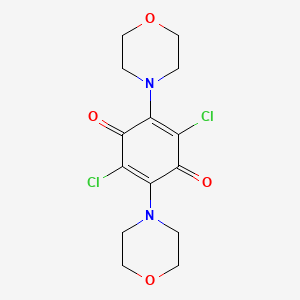
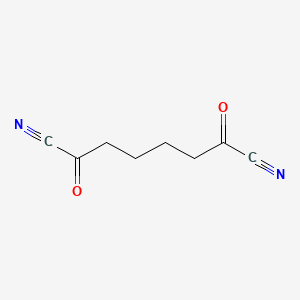
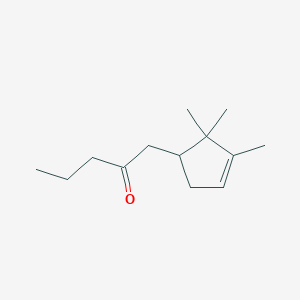
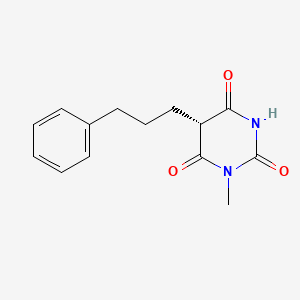

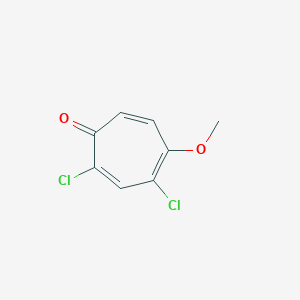
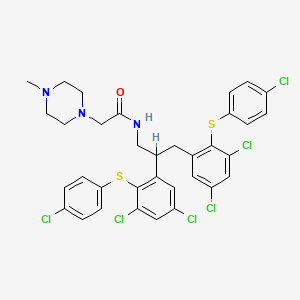
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)

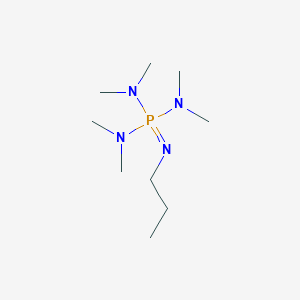
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
